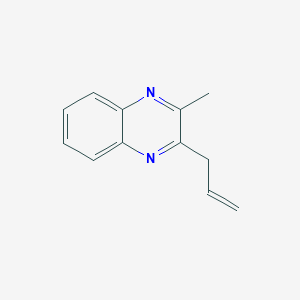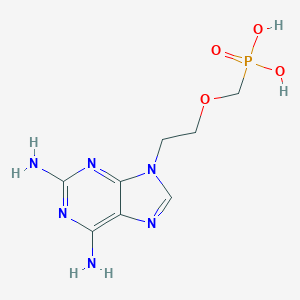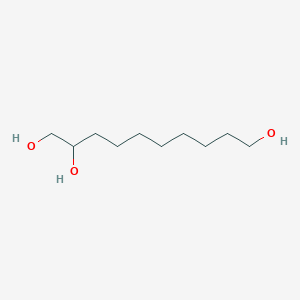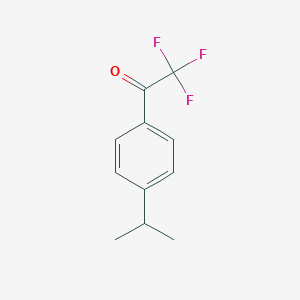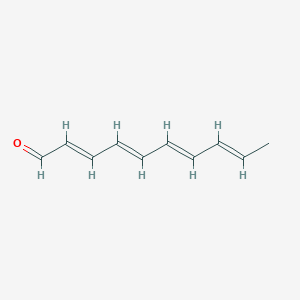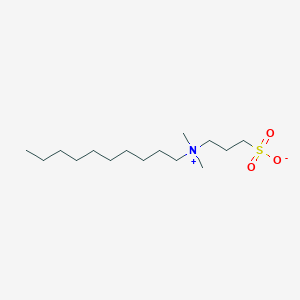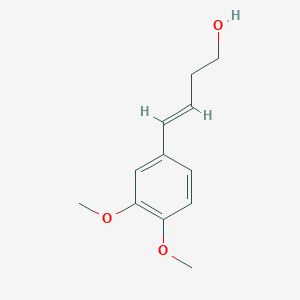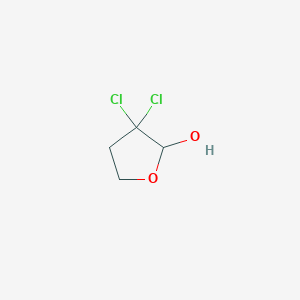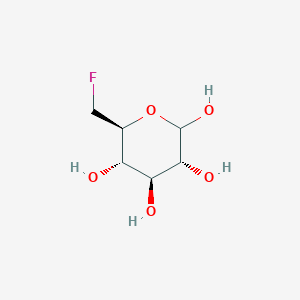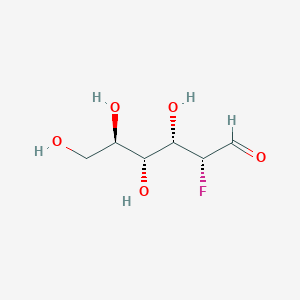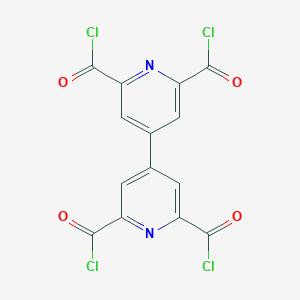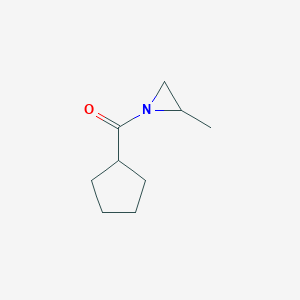
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6,7-Diaminoquinoxaline-2,3-dione derivatives involves several chemical reactions and methodologies. A notable method includes the treatment of 6,7-Diaminoquinoxaline-2,3-dione with substituted aromatic isothiocyanate to yield bis[3’-aryl thiocarbamido]-quinoxaline derivatives. These compounds, upon further cyclization with monochloroacetic acid in the presence of anhydrous sodium acetate and glacial acetic acid, afford bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline derivatives (Pawar & Bhise, 2008). Electrochemical synthesis routes have also been explored, demonstrating the versatility of synthetic approaches for this compound and its derivatives (Dowlati, Nematollahi, & Othman, 2012).
Molecular Structure Analysis
Structural analysis of 6,7-Diaminoquinoxaline-2,3-dione derivatives reveals a planar quinoxaline ring system. The dihedral angles between the quinoxaline ring and substituent phenyl rings indicate the spatial arrangement and potential intermolecular interactions, critical for understanding the compound's reactivity and properties (Janati et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 6,7-Diaminoquinoxaline-2,3-dione derivatives are diverse, including acetoxylation reactions that provide insights into the compound's reactivity. Such reactions highlight the functional group transformations and the potential for creating complex molecular architectures (Zhou, Weber, & Keana, 1995).
Physical Properties Analysis
The crystalline structure and hydrogen bonding patterns of 6,7-Diaminoquinoxaline-2,3-dione derivatives contribute significantly to their physical properties. Analysis of these structures through X-ray crystallography and other techniques provides valuable information on the compound's stability, solubility, and potential applications (Wang, 2011).
Chemical Properties Analysis
The chemical properties of 6,7-Diaminoquinoxaline-2,3-dione derivatives are characterized by their reactivity towards various functional group transformations and their interaction with biological targets. These interactions are crucial for designing compounds with specific biological or chemical properties (Yoneda & Ogita, 1989).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
6,7-Diaminoquinoxaline-2,3-dione has been utilized in the synthesis of compounds that exhibit antibacterial activity. A study by Pawar and Bhise (2008) investigated derivatives of 6,7-diaminoquinoxaline-2,3-dione for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria (Pawar & Bhise, 2008).
Analgesic Activity
Research by Visagaperumal et al. (2016) explored the analgesic properties of compounds derived from 6,7-diaminoquinoxaline-2,3-dione. Their findings indicated significant analgesic effects in the synthesized compounds (Visagaperumal et al., 2016).
Assay of Methylglyoxal
McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 6,7-diaminoquinoxaline-2,3-dione, in a liquid chromatographic fluorimetric assay for methylglyoxal, a compound relevant in biological systems (McLellan & Thornalley, 1992).
NMDA Receptor Antagonism
6,7-Diaminoquinoxaline-2,3-dione derivatives have been studied for their potential as NMDA receptor antagonists. Yoneda and Ogita (1989) identified a specific glycine antagonist, DCQX, which impacted NMDA-mediated responses (Yoneda & Ogita, 1989).
Synthesis of Chiral Compounds
Research by Sun et al. (1996) focused on the synthesis of chiral 1-(2‘-amino-2‘-carboxyethyl)-1,4-dihydroquinoxaline-2,3-diones, exploring their activity as receptor agonists and antagonists (Sun et al., 1996).
Electrochemical Synthesis
Dowlati et al. (2012) demonstrated the electrochemical synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, a compound derived from 6,7-diaminoquinoxaline-2,3-dione, showcasing its potential in chemical synthesis (Dowlati et al., 2012).
Eigenschaften
IUPAC Name |
6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLMGIXAVUEGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

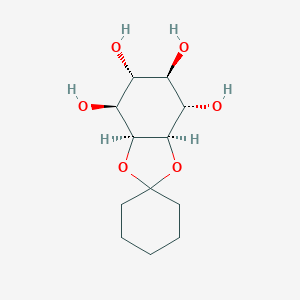
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
